N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

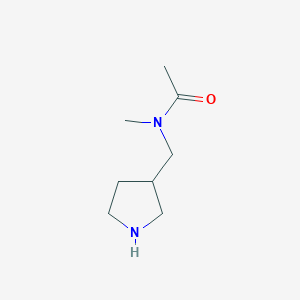

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(pyrrolidin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-3-4-9-5-8/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEUECDMVWITEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599678 | |

| Record name | N-Methyl-N-[(pyrrolidin-3-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149069-41-0 | |

| Record name | N-Methyl-N-[(pyrrolidin-3-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Context and Research Imperatives for Pyrrolidine Based Compounds

The pyrrolidine (B122466) ring is a five-membered, nitrogen-containing saturated heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery. This scaffold is prevalent in a multitude of natural products, including alkaloids like nicotine, and is a core structure in numerous synthetic drugs approved by the U.S. Food and Drug Administration (FDA). Its significance is underscored by its frequent appearance in pharmaceuticals with diverse therapeutic applications, such as antiviral, antibacterial, anti-inflammatory, and anticancer agents.

The scientific imperative to investigate pyrrolidine-based compounds stems from several key structural and chemical attributes:

Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for the exploration of three-dimensional chemical space. This is a crucial advantage in designing drug candidates that can fit into complex biological targets like enzyme active sites and protein-protein interfaces.

Stereochemical Complexity: The pyrrolidine ring can contain multiple stereocenters. The specific spatial orientation of substituents on the ring can lead to different stereoisomers, which may exhibit vastly different biological activities and binding affinities for proteins. This provides a powerful tool for optimizing the pharmacological profile of a drug candidate.

Research has continually focused on both the synthesis of new pyrrolidine derivatives and the functionalization of existing pyrrolidine rings to create libraries of novel compounds for biological screening.

Rationale for Investigating N Methyl N Pyrrolidin 3 Ylmethyl Acetamide

While specific studies detailing the purpose behind the synthesis of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide are not prominent in available research, the rationale for its investigation can be inferred from the established importance of its structural components. The molecule combines the validated pyrrolidine (B122466) scaffold with an N-methyl acetamide (B32628) group, a feature also explored in medicinal chemistry. For instance, related acetamide fragments have been studied for their ability to mimic acetyl-lysine binding in bromodomains, which are therapeutic targets in oncology and inflammation.

Therefore, the investigation of this compound is likely driven by its potential as a building block or fragment in drug discovery. Its structure offers several points for chemical modification, allowing it to be elaborated into more complex molecules. Scientists may synthesize such compounds to explore structure-activity relationships (SAR) within a particular target class or to screen for novel biological activities in high-throughput assays. The combination of the pyrrolidine core, known for conferring desirable drug-like properties, with the acetamide group makes it a logical candidate for inclusion in compound libraries aimed at discovering new therapeutic agents.

Overview of Key Research Domains for N Methyl N Pyrrolidin 3 Ylmethyl Acetamide

Strategic Retrosynthesis of the this compound Scaffold

A logical retrosynthetic analysis of this compound (I) suggests disconnection at the amide bond. This primary disconnection reveals two key synthons: N-methyl-3-(aminomethyl)pyrrolidine (II) and an acetylating agent (III). Further disconnection of the N-methyl-3-(aminomethyl)pyrrolidine (II) can be envisioned through the bond between the pyrrolidine ring and the aminomethyl group, leading to a 3-substituted pyrrolidine synthon (IV) and a methylaminomethyl synthon (V). Alternatively, the pyrrolidine ring itself can be disconnected, suggesting various cyclization strategies from a linear precursor.

This retrosynthetic approach allows for the identification of readily available starting materials and the planning of a convergent and efficient synthetic route. The choice of specific precursors and reactions will depend on factors such as stereochemical requirements and the availability of starting materials.

Classical and Innovative Synthetic Methodologies for this compound

The synthesis of this compound can be achieved through various methodologies, ranging from classical approaches to more modern and efficient techniques.

Elucidation of Precursor Synthesis and Reaction Optimization

The synthesis of the key intermediate, N-methyl-3-(aminomethyl)pyrrolidine, is a critical step. One potential route involves the N-methylation of 3-(aminomethyl)pyrrolidine. Another approach starts from 2-pyrrolidone, which can be benzylated and subsequently reacted with a lower alkyl sulfate (B86663) and nitromethane (B149229) to form N-benzyl-2-nitromethylene-pyrrolidine. This intermediate can then be reduced to N-benzyl-2-aminomethyl-pyrrolidine, followed by debenzylation to yield 2-aminomethyl-pyrrolidine, which would then require N-methylation and subsequent acetylation. google.com

The final step in the synthesis is the N-acetylation of N-methyl-3-(aminomethyl)pyrrolidine. This can be accomplished using standard acetylating agents such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct. The reaction conditions, including solvent, temperature, and stoichiometry, would need to be optimized to maximize the yield and purity of the final product.

The synthesis of N-methylpyrrolidine itself can be achieved through several methods, including the catalytic hydrogenation of N-methyl pyrrolidone or the reaction of 1,4-dichlorobutane (B89584) with an aqueous solution of methylamine. google.com These methods could be adapted to synthesize the substituted pyrrolidine core.

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

The pyrrolidine ring in this compound contains a stereocenter at the 3-position. Therefore, the synthesis of enantiomerically pure stereoisomers is often a key objective. One established method for obtaining specific stereoisomers of substituted pyrrolidines is through resolution using chiral acids. For instance, (S)-N-ethyl-2-aminomethyl pyrrolidine has been prepared by resolution with dextrotartaric acid. google.com A similar strategy could be employed for the resolution of a racemic mixture of N-methyl-3-(aminomethyl)pyrrolidine.

Alternatively, stereoselective synthetic routes can be designed. A practical and efficient stereoselective process has been developed for the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for the antibiotic premafloxacin. nih.govresearchgate.net This synthesis involves an asymmetric Michael addition and a stereoselective alkylation as key steps. nih.govresearchgate.net Such methodologies could potentially be adapted to control the stereochemistry at the 3-position of the pyrrolidine ring during the synthesis of this compound.

Systematic Derivatization and Analogue Generation of this compound

To explore the structure-activity relationships of this compound, systematic derivatization of both the pyrrolidine ring and the acetamide (B32628) moiety is a valuable strategy.

Chemical Modifications of the Pyrrolidine Ring System

The pyrrolidine ring offers several positions for chemical modification. The nitrogen atom of the pyrrolidine can be further alkylated or functionalized. Additionally, substituents can be introduced at the carbon atoms of the ring. General methods for pyrrolidine synthesis, such as those involving intramolecular cyclization of amino alcohols or rhodium-catalyzed nitrene insertion, can be utilized to create a variety of substituted pyrrolidine precursors. organic-chemistry.org These precursors can then be elaborated to the corresponding this compound analogues.

Table 1: Potential Modifications of the Pyrrolidine Ring

| Modification Site | Potential Functional Groups | Synthetic Approach |

| Pyrrolidine Nitrogen | Alkyl, Aryl, Acyl | N-Alkylation, N-Arylation, N-Acylation |

| C2, C4, C5 Positions | Alkyl, Hydroxyl, Amino | Synthesis from substituted precursors, Ring-opening and re-closing strategies |

Exploration of Substituent Effects on the Acetamide Moiety

The acetamide moiety can also be readily modified. The acetyl group can be replaced with other acyl groups by using different acylating agents in the final synthetic step. This allows for the exploration of the effects of varying the size, electronic properties, and lipophilicity of this part of the molecule. For instance, N-methyl-3-acylpyrroles have been synthesized through a multicomponent reaction, demonstrating the feasibility of introducing various acyl groups. nih.gov

Table 2: Potential Modifications of the Acetamide Moiety

| Modification | Example Acylating Agent | Resulting Analogue |

| Chain Length | Propionyl chloride | N-Methyl-N-pyrrolidin-3-ylmethyl-propionamide |

| Aromatic Group | Benzoyl chloride | N-Methyl-N-pyrrolidin-3-ylmethyl-benzamide |

| Functionalized Group | Chloroacetyl chloride | N-Chloroacetyl-N-methyl-N-pyrrolidin-3-ylmethyl-amine |

The systematic synthesis and derivatization of this compound and its analogues provide a platform for detailed investigation into its chemical properties and potential applications.

Research on N-Methyl Group Variation in this compound for Structure-Activity Relationship Studies Remains Limited in Publicly Available Literature

In the field of medicinal chemistry, the modification of N-alkyl groups, such as the N-methyl group in the target compound, is a common strategy to investigate SAR. These studies aim to understand how changes in the size, shape, and electronic properties of the substituent affect the compound's interaction with biological targets, potentially influencing its efficacy, selectivity, and pharmacokinetic properties.

General synthetic methodologies for the derivatization of such a compound would typically involve two main approaches:

N-Dealkylation followed by N-Realkylation: The existing N-methyl group could be removed through various chemical methods, a process known as N-dealkylation. The resulting secondary amine, N-pyrrolidin-3-ylmethyl-acetamide, would then serve as a versatile intermediate. This intermediate could subsequently be reacted with a variety of alkylating agents (e.g., alkyl halides, aldehydes/ketones via reductive amination) to introduce new substituents at the nitrogen atom. This approach allows for the synthesis of a diverse library of analogs with different alkyl, arylalkyl, or other functional groups in place of the original methyl group.

Synthesis from a Common Precursor: An alternative route would involve the synthesis starting from a precursor that does not yet have the N-methyl group. For instance, starting with 3-(aminomethyl)pyrrolidine, one could first perform the acylation to form N-pyrrolidin-3-ylmethyl-acetamide, followed by a direct alkylation step to introduce various substituents on the amide nitrogen.

While these general synthetic strategies are well-established in organic chemistry, their specific application to this compound and the subsequent biological evaluation of the resulting analogs have not been detailed in accessible scientific literature.

Structure-activity relationship studies of other pyrrolidine derivatives have shown that modifications to the pyrrolidine ring and its substituents can significantly impact biological activity. nih.gov For instance, the nature of substituents on the pyrrolidine nitrogen can influence receptor binding, enzyme inhibition, and other pharmacological effects. However, without specific data for this compound, any discussion on the expected outcomes of varying the N-methyl group would be purely speculative.

The absence of published research in this specific area suggests that such studies may be part of ongoing, proprietary drug discovery programs within pharmaceutical or biotechnology companies. It is also possible that this particular scaffold has not been a primary focus of academic research to date.

Spectroscopic Probes for Molecular Architecture Elucidation of this compound

Spectroscopic methods are pivotal in defining the molecular framework of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights into its structure at the atomic level.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Conformational Dynamics

High-resolution NMR spectroscopy is a powerful tool for probing the conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the electronic environment of individual atoms and the rotational freedom within the molecule.

In ¹H NMR, the chemical shifts of the protons are indicative of their local magnetic environment. For instance, the protons on the pyrrolidine ring and the N-methyl and acetyl groups will exhibit distinct signals. The coupling between adjacent protons can provide information about the dihedral angles and, consequently, the preferred conformations of the molecule. The dynamic nature of the pyrrolidine ring, which can undergo puckering, and the rotation around the C-N amide bond, can lead to broadened signals or the presence of multiple conformer signals at different temperatures.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org The chemical shifts of the carbonyl carbon, the carbons of the pyrrolidine ring, the N-methyl, and the acetyl methyl carbons are all distinct and sensitive to the conformational state. libretexts.org The presence of different conformers in equilibrium can be observed, particularly in variable-temperature NMR studies, which can help in determining the energy barriers between different rotational or puckered states.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Acetyl-CH₃ | 2.0 - 2.2 |

| N-CH₃ | 2.8 - 3.0 |

| Pyrrolidine-CH₂ (α to N) | 2.5 - 3.5 |

| Pyrrolidine-CH₂ (β to N) | 1.6 - 2.2 |

| Pyrrolidine-CH | 2.3 - 2.8 |

| N-CH₂ | 3.2 - 3.6 |

Note: These are approximate values and can be influenced by solvent and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Acetyl-C=O | 170 - 175 |

| Acetyl-CH₃ | 20 - 25 |

| N-CH₃ | 35 - 40 |

| Pyrrolidine-C (α to N) | 50 - 60 |

| Pyrrolidine-C (β to N) | 25 - 35 |

| Pyrrolidine-C (γ to N) | 35 - 45 |

| N-CH₂ | 55 - 65 |

Note: These are approximate values and can be influenced by solvent and temperature. libretexts.org

Application of X-ray Crystallography for Solid-State Conformation Determination

X-ray crystallography provides definitive evidence of the solid-state conformation of this compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles within the crystal lattice. nih.gov The resulting three-dimensional model reveals the preferred conformation of the molecule in the crystalline state, including the pucker of the pyrrolidine ring and the orientation of the acetamide group relative to the ring.

This data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the stabilization of the crystal structure. nih.gov While the solid-state conformation may not be identical to the predominant conformation in solution due to packing forces, it provides a critical reference point for computational and spectroscopic studies.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| C-N Amide Bond Length (Å) | 1.33 |

| C=O Bond Length (Å) | 1.23 |

| Pyrrolidine Ring Pucker | Envelope |

Note: This data is hypothetical and serves as an example of typical crystallographic parameters.

Stereochemical Purity Assessment and Enantiomeric Enrichment Techniques for this compound

This compound possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers. The assessment of stereochemical purity and the development of methods for enantiomeric enrichment are therefore critical aspects of its characterization.

The determination of enantiomeric excess (ee) is commonly achieved using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). chromatographyonline.com These methods utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Derivatization of the amine with a chiral agent to form diastereomers that can be separated by standard chromatographic techniques is another established method. nih.gov Furthermore, spectroscopic techniques like circular dichroism (CD) can be employed, sometimes after derivatization, to determine the enantiomeric composition. researchgate.netnih.gov

Enantiomeric enrichment, the process of increasing the proportion of one enantiomer in a racemic mixture, can be accomplished through several strategies. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and crystallization. rsc.org Kinetic resolution, often enzyme-catalyzed, relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product. rsc.org Asymmetric synthesis, where the chiral center is created with a preference for one enantiomer, is another powerful approach to obtaining enantiomerically enriched material. nih.gov

Table 4: Common Compound Names Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Modeling of N Methyl N Pyrrolidin 3 Ylmethyl Acetamide

Quantum Mechanical Studies on Electronic Structure and Reactivity of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide

Quantum mechanical (QM) calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For this compound, QM studies can offer deep insights into its chemical nature.

The electronic density distribution within this compound dictates its polarity and the nature of its chemical bonds. Theoretical calculations, such as those employing Density Functional Theory (DFT), can map this distribution with high precision. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly crucial. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its vulnerability to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -6.5 | Pyrrolidine (B122466) Nitrogen, Amide Oxygen |

| LUMO | 1.2 | Carbonyl Carbon |

| HOMO-LUMO Gap | 7.7 | - |

Note: The data in this table is representative and derived from general principles of quantum chemistry as applied to similar molecular structures.

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the sites of intermolecular interactions. It visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or interact with positive charges. Conversely, regions of positive potential (colored blue) are electron-deficient and can act as hydrogen bond donors or interact with negative charges. For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen of the acetamide (B32628) group and a lesser negative potential around the pyrrolidine nitrogen. Positive potentials would be expected around the hydrogen atoms attached to the methyl and pyrrolidinyl groups. This mapping is crucial for understanding how the molecule might orient itself when approaching a biological target. researchgate.net

Molecular Dynamics Simulations for Conformational Ensemble Exploration of this compound

This compound is a flexible molecule with several rotatable bonds. Its biological activity is intimately linked to the specific three-dimensional conformations it can adopt. Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule over time. By simulating the atomic motions based on a force field, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape changes in different environments (e.g., in a solvent like water). Such simulations can identify low-energy conformers that are most likely to be biologically active. The results of MD simulations can be visualized through trajectory analysis and summarized in Ramachandran-like plots for key dihedral angles, providing a comprehensive picture of the molecule's flexibility.

In Silico Ligand-Target Docking and Interaction Prediction for this compound

Understanding how this compound might interact with biological targets is a primary goal of its computational analysis. In silico ligand-target docking is a technique used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure.

Given its structural motifs, this compound could potentially interact with a variety of biological targets. For instance, the pyrrolidine ring is a common feature in ligands for various receptors and enzymes. Computational approaches such as inverse docking or pharmacophore-based screening can be employed to search databases of known protein structures and identify potential binding partners. These methods compare the shape and chemical features of the molecule to the binding sites of known targets to generate a list of plausible biological partners. Studies on similar arylacetamide-based compounds have explored their interactions with targets like opioid receptors. acs.orgacs.org

Once a potential target is identified, molecular docking simulations can predict the binding orientation of this compound within the active site. These simulations calculate a scoring function to estimate the binding affinity, which is a measure of the strength of the interaction. The predicted binding pose can reveal key molecular recognition events, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. mdpi.commdpi.com More advanced techniques, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) calculations, can provide more accurate estimations of the binding free energy.

Table 2: Hypothetical Docking Results for this compound with a Putative Receptor

| Parameter | Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -8.2 | Asp114, Tyr148, Trp293 |

| Hydrogen Bonds | 2 | Asp114 (with amide C=O), Tyr148 (with pyrrolidine N) |

| Hydrophobic Interactions | 4 | Val117, Ile296, Phe235 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from a molecular docking study.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in medicinal chemistry to correlate the structural or physicochemical properties of compounds with their biological activities or properties in a quantitative manner. wikipedia.orgslideshare.net These mathematical models are instrumental in drug discovery for predicting the efficacy of new chemical entities, optimizing lead compounds, and minimizing extensive experimental testing. jocpr.combio-hpc.eu

While specific QSAR and QSPR studies focusing exclusively on this compound derivatives are not extensively documented in publicly available literature, a significant body of research exists for analogous pyrrolidine-containing scaffolds. These studies provide a robust framework and valuable insights into the methodologies and molecular descriptors that would be critical in developing predictive models for this compound and its derivatives. By examining these analogous systems, it is possible to extrapolate the key structural features that likely govern their activity and properties.

Research on various classes of pyrrolidine derivatives has successfully employed a range of QSAR/QSPR techniques to elucidate the structural requirements for specific biological activities, such as enzyme inhibition or antiarrhythmic effects. nih.govnih.gov These studies typically involve the generation of 2D and 3D molecular descriptors, the construction of a mathematical model using statistical methods, and rigorous validation to ensure the model's predictive power. researchgate.netchemrevlett.com

Methodologies and Model Development

The development of robust QSAR/QSPR models for pyrrolidine derivatives involves several key steps, from data set selection and descriptor calculation to model building and validation. researchgate.net Commonly employed methodologies include:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique evaluates the steric and electrostatic fields of a series of molecules. It calculates the interaction energies between the compounds and a probe atom on a 3D grid, correlating these energy fields with biological activity. chemrevlett.comnih.gov For various pyrrolidine analogs, CoMFA has been used to identify regions where bulky groups or specific electrostatic charges would enhance or diminish activity. nih.govresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA is a 3D-QSAR method that calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov CoMSIA models often provide more intuitive graphical representations in the form of contour maps, which guide chemists in modifying structures to improve activity. nih.govscispace.com

Hologram QSAR (HQSAR): This 2D-QSAR technique does not require molecular alignment or 3D structures. It uses molecular holograms—fingerprints that encode all possible molecular fragments—to correlate structural features with biological activity. nih.govscispace.com

Multiple Linear Regression (MLR) and Partial Least Squares (PLS): These are statistical methods used to build the mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.govnih.gov MLR is used for simpler datasets, while PLS is effective when descriptors are numerous and may be intercorrelated. nih.gov

Molecular Descriptors and Structural Insights

The predictive accuracy of a QSAR model is highly dependent on the choice of molecular descriptors. hufocw.org These numerical values represent different aspects of a molecule's structure and properties. For pyrrolidine derivatives, studies have shown that a combination of descriptors is often necessary to build a robust model. researchgate.netnih.gov Key descriptor classes include:

Topological Descriptors: These 2D descriptors are derived from the 2D representation of a molecule and describe properties like molecular size, shape, and branching (e.g., connectivity indices). hufocw.orgmdpi.com

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to molecular reactivity. hufocw.orgucsb.edu

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide detailed information on electronic and geometric properties, including partial atomic charges and bond orders. mdpi.com

3D Descriptors: These descriptors are based on the 3D conformation of a molecule and include information on volume, surface area, and shape. hufocw.org

In studies of pyrrolidine analogs, descriptors related to electrostatic properties, shape flexibility, and the presence of specific functional groups (like hydrogen bond donors and acceptors) have been shown to be critical in determining their biological activity. nih.govnih.govnih.gov

Model Validation and Predictive Performance

A crucial step in QSAR modeling is rigorous validation to ensure that the model is statistically sound and has predictive power for new, untested compounds. jocpr.comnih.gov Common validation metrics include:

Coefficient of Determination (R²): Indicates the goodness of fit for the training set data.

Leave-One-Out Cross-Validation Coefficient (Q² or q²): A measure of the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered proof of a reasonably predictive model. nih.gov

External Validation (Predictive R², R²pred): The model's ability to predict the activity of an external test set of compounds not used in model generation. This is the most stringent test of a model's utility. nih.gov

The following table presents a summary of statistical results from various QSAR studies on different series of pyrrolidine derivatives, illustrating the predictive capabilities of these models.

| Model Type | Compound Series | q² (Cross-Validated) | R² (Non-Cross-Validated) | R²pred (External Test Set) | Reference |

|---|---|---|---|---|---|

| CoMFA | Pyrrolidine Analogues (DPP-IV Inhibitors) | 0.727 | 0.973 | 0.655 | nih.gov |

| CoMSIA | Pyrrolidine Analogues (DPP-IV Inhibitors) | 0.870 | 0.981 | 0.604 | nih.gov |

| HQSAR | Pyrrolidine Analogues (DPP-IV Inhibitors) | 0.939 | 0.949 | Not Reported | nih.gov |

| CoMFA | Fluoropyrrolidine Amides (DPP-IV Inhibitors) | 0.555 | 0.982 | Validated | nih.gov |

| CoMSIA | Fluoropyrrolidine Amides (DPP-IV Inhibitors) | 0.613 | 0.953 | Validated | nih.gov |

| MLR/PLS | Pyrrolidine Analogs (DPP-IV Inhibitors) | Statistically Significant | Statistically Significant | Not Reported | nih.gov |

| MLR | Oxopyrrolidines (Antibacterial) | 0.8365 | 0.9049 | Not Reported | researchgate.net |

This table is interactive. Click on headers to sort.

Research Findings and Applications

QSAR and QSPR models developed for pyrrolidine derivatives have yielded significant insights. For instance, 3D-QSAR studies on pyrrolidine-based Dipeptidyl Peptidase IV (DPP-IV) inhibitors revealed that electron-donating groups at the 3rd position of the pyrrolidine ring increase activity, while electron-withdrawing groups are favored at other positions. nih.gov Similarly, contour maps generated from CoMFA and CoMSIA models have guided the rational design of novel inhibitors with predicted high potency by highlighting favorable and unfavorable regions for steric bulk, positive/negative charges, and hydrophobic character around the molecular scaffold. researchgate.netscispace.com

The ultimate goal of these computational studies is to create predictive models that can accelerate the design-synthesis-test cycle in drug discovery. bio-hpc.eunih.gov By accurately predicting the activity or properties of virtual compounds, QSAR models allow researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. jocpr.com The application of these established methodologies to derivatives of this compound would undoubtedly provide a powerful platform for exploring their therapeutic potential and designing novel, optimized analogs.

Mechanistic Biological Investigations of N Methyl N Pyrrolidin 3 Ylmethyl Acetamide in Vitro and Pre Clinical Focus

Molecular Target Identification and Engagement Profiling of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide

There is no published research detailing the molecular targets of this compound. The process of identifying which proteins or other macromolecules a compound interacts with is a foundational step in drug discovery, but this has not been documented for this molecule.

No data from receptor binding assays for this compound are available. Such assays are used to determine the affinity of a compound for specific receptors, typically yielding values like the dissociation constant (Kd) or the inhibition constant (Ki). This information is crucial for understanding a compound's potency and selectivity. For related but structurally distinct compounds containing a pyrrolidine (B122466) moiety, such as certain muscarinic receptor ligands, extensive binding data exists, but this cannot be extrapolated to the title compound. bindingdb.orgbindingdb.org

There are no public records of enzyme kinetic studies involving this compound. These studies would be necessary to determine if the compound acts as an inhibitor, activator, or substrate for any enzymes and to characterize the mechanism of its action (e.g., competitive, non-competitive).

Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), or Surface Plasmon Resonance (SPR) are used to understand the direct interaction between a ligand and its protein target. No such characterization for this compound has been published.

Cellular and Subcellular Modulatory Effects of this compound

Information regarding the effects of this compound on cellular systems is not available in the scientific literature. Research in this area would explore how the compound affects cell behavior and function.

There are no studies documenting the impact of this compound on intracellular signaling pathways. This type of investigation would reveal whether the compound modulates critical cellular communication networks, which is essential for understanding its functional effects at a cellular level.

No data from differential gene expression (e.g., microarray, RNA-Seq) or proteomic analyses are available for cells treated with this compound. These methods provide a global view of how a compound alters cellular states by measuring changes in gene transcription and protein expression, respectively.

In Vitro Metabolic Fate and Biotransformation Pathways of this compound

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile and biological activity. For this compound, while direct experimental data is not extensively available in public literature, its biotransformation can be predicted based on the metabolism of structurally related compounds. The primary sites for metabolism are anticipated to be the N-methyl group, the pyrrolidine ring, and the acetamide (B32628) moiety.

The enzymatic biotransformation of this compound is likely to be primarily mediated by hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes. These enzymes are key in the oxidative metabolism of many drugs and xenobiotics. nih.gov The metabolism is expected to be largely dependent on the presence of NADPH as a cofactor for CYP450-mediated reactions. nih.gov

Key metabolic reactions anticipated for this compound include:

N-dealkylation: The N-methyl group is a prime target for oxidative N-demethylation by CYP450 enzymes, a common metabolic pathway for many N-methylated amines. nih.govnih.gov This reaction involves the hydroxylation of the methyl group, leading to an unstable intermediate that spontaneously decomposes to yield the N-desmethyl metabolite and formaldehyde. semanticscholar.org Several CYP450 isoforms, such as CYP3A4, CYP2C9, and CYP2D6, are known to mediate the N-demethylation of various substrates. nih.gov

Pyrrolidine Ring Oxidation: The pyrrolidine ring itself can undergo oxidation. Studies on similar structures, like N-methyl-2-pyrrolidone (NMP), have shown that oxidation can occur on the heterocyclic ring, leading to hydroxylated metabolites. rsc.org For this compound, this could result in hydroxylation at various positions on the pyrrolidine ring, catalyzed by CYP450 enzymes.

Acetamide Hydrolysis: The acetamide group may be susceptible to hydrolysis by amidohydrolases or carboxylesterases, which can be present in microsomal preparations. nih.govnih.gov This would lead to the cleavage of the amide bond, yielding acetic acid and the corresponding amine. The stability of acetamides can vary, with some being more prone to hydrolysis than other amide isosteres in human liver microsomes, even in the absence of NADPH. nih.gov

The involvement of specific recombinant CYP450 enzymes could be determined through in vitro assays using a panel of expressed human CYPs to pinpoint the key enzymes responsible for its metabolism. This would be crucial for predicting potential drug-drug interactions.

Based on the predicted biotransformation pathways, several potential metabolites of this compound can be postulated. The structural elucidation of these metabolites would typically be performed using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Postulated Metabolites of this compound

| Metabolite Name | Proposed Structure | Metabolic Pathway |

| N-(Pyrrolidin-3-ylmethyl)acetamide | < स्ट्रक्चर उपलब्ध नहीं है > | N-demethylation |

| N-Methyl-N-(1-oxido-pyrrolidin-3-ylmethyl)acetamide | < स्ट्रक्चर उपलब्ध नहीं है > | Pyrrolidine N-oxidation |

| N-Methyl-N-((hydroxy-pyrrolidin-3-yl)methyl)acetamide | < स्ट्रक्चर उपलब्ध नहीं है > | Pyrrolidine C-hydroxylation |

| N-Methyl-N-pyrrolidin-3-ylmethylamine | < स्ट्रक्चर उपलब्ध नहीं है > | Acetamide hydrolysis |

| Acetic Acid | CH₃COOH | Acetamide hydrolysis |

This table presents hypothetical metabolites based on known metabolic pathways for similar chemical moieties. The exact positions of hydroxylation on the pyrrolidine ring would require experimental determination.

Selectivity Profiling and Off-Target Mechanism Exploration for this compound in Biological Systems

Selectivity profiling is a critical step in drug discovery to understand the interaction of a compound with a wide range of biological targets, beyond its intended primary target. A highly selective compound minimizes the risk of off-target effects, which can lead to adverse drug reactions. For this compound, a comprehensive selectivity profile would need to be established through broad screening against a panel of receptors, enzymes, and ion channels.

Given that the pyrrolidine scaffold is a common motif in many biologically active compounds, there is a potential for this compound to interact with various targets. nih.gov Pyrrolidine derivatives have been identified as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and as antagonists for receptors such as the melanin-concentrating hormone receptor-1 (MCH-R1). They are also found in compounds targeting kinases and G-protein coupled receptors (GPCRs). mdpi.com

An off-target mechanism exploration would involve screening the compound against a diverse panel of targets to identify any unintended interactions. This is often done using high-throughput screening platforms. Any identified "hits" would then be further investigated to confirm the interaction and determine its functional consequence (e.g., agonist, antagonist, inhibitor). The lack of a known primary target for this compound makes broad, unbiased screening even more critical to understand its biological activity and potential liabilities.

Table 2: Potential Off-Target Classes for Pyrrolidine-Containing Compounds

| Target Class | Examples of Specific Targets | Rationale for Inclusion |

| Enzymes | Kinases, Proteases (e.g., DPP-IV), Amidases, Cytochrome P450s | Pyrrolidine scaffolds are present in many enzyme inhibitors. |

| GPCRs | MCH Receptors, Dopamine Receptors, Serotonin Receptors | The pyrrolidine moiety is a common feature in GPCR ligands. |

| Ion Channels | Sodium Channels, Potassium Channels, Calcium Channels | Amine-containing compounds frequently show activity at ion channels. |

| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | Some heterocyclic compounds can interact with nuclear receptors. nih.gov |

| Transporters | Monoamine Transporters (DAT, SERT, NET) | The structural similarity to some neurotransmitters suggests potential interaction. |

This table lists general classes of proteins that are often screened for off-target effects of novel chemical entities, particularly those containing a pyrrolidine scaffold.

Advanced Methodologies and Analytical Approaches in N Methyl N Pyrrolidin 3 Ylmethyl Acetamide Research

Development of Robust Analytical Methods for Research-Grade Detection and Quantification of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide

The accurate detection and quantification of this compound are foundational to rigorous scientific investigation. To this end, researchers have developed and optimized several analytical methods capable of discerning the compound even in intricate biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies for Complex Matrices

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone for the analysis of this compound in complex samples such as plasma, serum, and tissue homogenates. This technique offers a powerful combination of separation and detection capabilities, allowing for both high selectivity and sensitivity.

Researchers have established specific HPLC-MS methods to overcome the challenges posed by biological matrices. These methods often involve meticulous sample preparation, including protein precipitation or solid-phase extraction, to remove interfering substances. The chromatographic conditions are carefully optimized, typically employing reverse-phase columns to achieve efficient separation of the target analyte from other matrix components.

The mass spectrometric detection is frequently carried out using triple quadrupole instruments operating in multiple reaction monitoring (MRM) mode. This approach provides exceptional specificity by monitoring a specific precursor-to-product ion transition for this compound. The selection of appropriate precursor and product ions is a critical step in method development to ensure the assay's reliability. The use of a stable isotope-labeled internal standard, such as this compound-d3, is a common practice to correct for matrix effects and variations in instrument response, thereby enhancing the accuracy and precision of quantification.

Table 1: Example HPLC-MS Parameters for this compound Analysis

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Specific to this compound |

| Internal Standard | This compound-d3 |

Advanced Spectroscopic Techniques for Trace Analysis

Beyond HPLC-MS, advanced spectroscopic techniques are being explored for the trace analysis of this compound. These methods offer alternative or complementary approaches for detecting minute quantities of the compound. Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) have the potential for highly sensitive detection by amplifying the Raman signal of the analyte when it is adsorbed onto or near a nanostructured metallic surface. The development of SERS-based assays for this compound would require the design of specific nanoparticle substrates that can effectively interact with this compound.

High-Throughput Screening (HTS) Platform Development for this compound Library Evaluation

High-Throughput Screening (HTS) platforms are instrumental in the rapid evaluation of large libraries of chemical compounds. In the context of this compound research, the development of dedicated HTS platforms allows for the efficient screening of analogs and derivatives to identify molecules with desired properties.

These platforms are typically built around specific biological assays that can measure the activity of the compounds in a miniaturized and automated fashion. For instance, a cell-based assay in a 384-well or 1536-well plate format could be used to assess the effect of a library of this compound-related compounds on a particular cellular process. The readout of such assays can be based on various detection modalities, including fluorescence, luminescence, or absorbance.

The development of a robust HTS platform for this compound class involves several key steps: assay design and optimization, automation of liquid handling and plate reading, and the implementation of sophisticated data analysis pipelines to handle the large volumes of data generated.

Table 2: Key Components of an HTS Platform for this compound Library Screening

| Component | Description |

| Compound Library | A collection of structural analogs and derivatives of this compound. |

| Assay Format | Miniaturized cell-based or biochemical assays in multi-well plates (e.g., 384-well, 1536-well). |

| Liquid Handling | Automated robotic systems for precise dispensing of compounds, reagents, and cells. |

| Incubation | Controlled environment incubators for maintaining optimal assay conditions. |

| Detection System | High-throughput plate readers capable of measuring fluorescence, luminescence, or absorbance. |

| Data Analysis | Software for data normalization, hit identification, and structure-activity relationship (SAR) analysis. |

Application of Advanced Microscopy for Subcellular Localization and Interaction Visualization

To understand the mechanism of action of this compound at a cellular level, it is crucial to visualize its distribution within cells and its potential interactions with subcellular structures and proteins. Advanced microscopy techniques provide the necessary spatial resolution to achieve this.

Confocal microscopy is a widely used tool for this purpose. By fluorescently labeling this compound, either directly or through the use of a fluorescently tagged antibody or binding partner, its localization within different cellular compartments, such as the nucleus, cytoplasm, or specific organelles, can be determined. Co-localization studies, where the labeled compound is imaged along with fluorescent markers for specific organelles, can provide insights into its potential sites of action.

Furthermore, super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy or Stochastic Optical Reconstruction Microscopy (STORM), can offer even greater detail, enabling the visualization of the compound's interactions with specific molecular complexes at the nanoscale. These advanced imaging approaches are pivotal in elucidating the precise molecular targets and pathways affected by this compound.

Emerging Research Frontiers and Future Perspectives for N Methyl N Pyrrolidin 3 Ylmethyl Acetamide

Identification of Novel Research Avenues and Underexplored Applications

Due to the lack of foundational research, any discussion of novel research avenues for N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is purely theoretical. In principle, the exploration of any new chemical compound would begin with its synthesis and purification, followed by comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Once the compound is well-characterized, preliminary screening for biological activity could be a logical next step. Given the prevalence of the pyrrolidine (B122466) motif in centrally active pharmaceuticals, initial investigations might focus on its potential as a ligand for various receptors or ion channels in the nervous system. However, without any empirical data, such avenues are merely conjecture based on the chemical scaffolds of other, different molecules.

Integration of this compound Research with Systems Biology and Artificial Intelligence

The integration of a compound's research with systems biology and artificial intelligence is predicated on the existence of substantial datasets related to its biological effects. Systems biology approaches, which aim to understand the complex interactions within biological systems, require extensive data on how a compound perturbs cellular networks. Similarly, artificial intelligence and machine learning models rely on large datasets of chemical structures and their corresponding biological activities to predict the properties of new molecules.

As there is no published research on the biological effects of this compound, there is no data to input into systems biology models or to use for training AI algorithms. Future research, should it be undertaken, would need to generate these foundational datasets before any meaningful integration with these advanced computational fields could occur.

Collaborative and Interdisciplinary Research Paradigms for Accelerating Discovery

The acceleration of scientific discovery through collaborative and interdisciplinary research is a powerful paradigm. Such collaborations often bring together synthetic chemists, pharmacologists, computational biologists, and clinicians to expedite the journey from molecule to potential application.

In the case of this compound, the first step would be for a synthetic chemistry group to report a reliable method for its preparation. This would then open the door for collaborations with biologists to screen the compound for activity. Should any promising "hits" be identified, further interdisciplinary efforts involving computational modelers and pharmacologists could be envisioned to optimize its structure and understand its mechanism of action. At present, however, the lack of a starting point—the compound itself in a research context—precludes the formation of such collaborative efforts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, Scheme 3 in outlines a protocol for synthesizing structurally related acetamide derivatives using ethanol and piperidine under controlled temperatures (0–5°C). Optimizing solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., piperidine for base-mediated reactions) can enhance yield. Purification via column chromatography with gradients of ethyl acetate/hexane is typical. Reaction progress should be monitored using TLC or LC-MS .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Use - and -NMR to confirm substituent positions and stereochemistry. For example, in , acetamide derivatives were characterized by distinct chemical shifts for methyl groups (δ 1.8–2.1 ppm) and pyrrolidinyl protons (δ 3.0–3.5 ppm).

- IR : Detect carbonyl stretching vibrations (~1650–1700 cm) and N-H bonds (~3300 cm).

- Mass Spectrometry : Confirm molecular weight via HRMS or ESI-MS (e.g., molecular ion peaks matching calculated masses, as in ).

- Chromatography : HPLC with UV detection at 254 nm ensures purity (>95%) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow general acetamide safety protocols:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (even if volatility is low).

- Storage : In airtight containers at 2–8°C, away from oxidizing agents (per safety guidelines in and ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software ( ) is ideal. Key steps:

- Crystallization : Grow crystals via slow evaporation in solvents like chloroform/methanol.

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K.

- Refinement : SHELXL refines positional and thermal parameters. For example, used SHELX to resolve pyrrolidinyl ring conformations in related acetamides. Compare experimental bond angles/Dihedral angles with computational models (e.g., DFT) to validate stereochemistry .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with databases like NIST Chemistry WebBook ( ). For example, if -NMR shows unexpected splitting, re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3).

- Isotopic Labeling : Use -labeled analogs to resolve overlapping signals in crowded spectral regions.

- Dynamic NMR : For conformational flexibility, analyze variable-temperature NMR to detect coalescence of peaks (e.g., pyrrolidinyl ring puckering) .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. For example, calculate nucleophilic attack barriers at the acetamide carbonyl group.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. THF) on reaction pathways.

- Docking Studies : If the compound has biological targets, use AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.